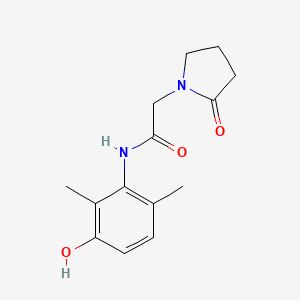
1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo- is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrrolidine ring, an acetamide group, and a hydroxy-dimethylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo- typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetamide Group: This step involves the reaction of the pyrrolidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Hydroxy-Dimethylphenyl Moiety: This can be done through a nucleophilic substitution reaction where the hydroxy-dimethylphenyl group is introduced using a suitable halide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and catalyst selection to maximize efficiency and minimize by-products.
Purification Processes: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo- can undergo various chemical reactions, including:
Oxidation: Where the hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group in the acetamide can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo- has various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and drug development.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo- involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Cellular Effects: Influencing cellular processes such as proliferation, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Pyrrolidineacetamide, N-(3-hydroxyphenyl)-2-oxo-
- 1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-2-oxo-
- 1-Pyrrolidineacetamide, N-(3-hydroxy-2-methylphenyl)-2-oxo-
Uniqueness
1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo- is unique due to the specific arrangement of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
131147-97-2 |
|---|---|
Molekularformel |
C14H18N2O3 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
N-(3-hydroxy-2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C14H18N2O3/c1-9-5-6-11(17)10(2)14(9)15-12(18)8-16-7-3-4-13(16)19/h5-6,17H,3-4,7-8H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
QIYDUGQFFPYWPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)O)C)NC(=O)CN2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




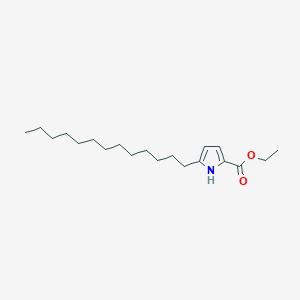
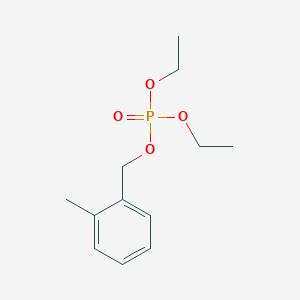
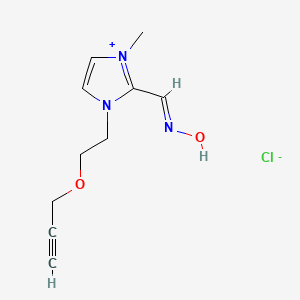

![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)


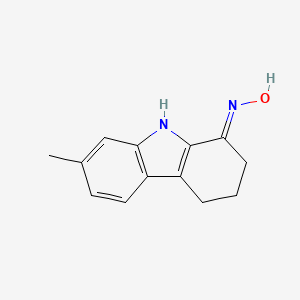
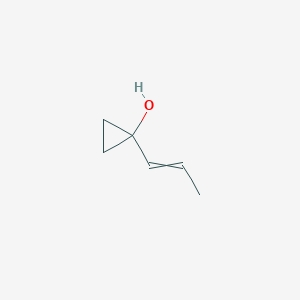

![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)

